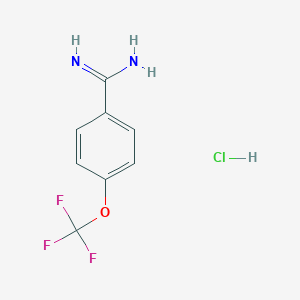

4-(Trifluoromethoxy)benzamidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Trifluoromethoxy)benzamidine hydrochloride is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a trifluoromethoxy group attached to a benzamidine moiety, which is further stabilized as a hydrochloride salt.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(trifluoromethoxy)benzonitrile with ammonia or an amine under suitable conditions to form the corresponding benzamidine . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4-(Trifluoromethoxy)benzamidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Trifluoromethoxy)benzamidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamidines .

Applications De Recherche Scientifique

4-(Trifluoromethoxy)benzamidine hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(Trifluoromethoxy)benzamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoromethyl)benzamidine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

4-(Trifluoromethyl)benzamidoxime: Contains an oxime group, offering different reactivity and applications.

Uniqueness

4-(Trifluoromethoxy)benzamidine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high selectivity and stability .

Activité Biologique

4-(Trifluoromethoxy)benzamidine hydrochloride (TFB-HCl) is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including its mechanisms of action, applications in research, and comparisons with related compounds.

Chemical Structure and Properties

TFB-HCl has the molecular formula C₈H₈ClF₃N₂ and a molecular weight of 224.61 g/mol. The trifluoromethoxy group enhances its lipophilicity and reactivity, making it a valuable candidate for enzyme inhibition studies, particularly against serine proteases.

TFB-HCl primarily functions as an inhibitor of trypsin-like serine proteases , which are crucial in various physiological processes such as digestion, blood coagulation, and immune responses. By inhibiting these enzymes, TFB-HCl can help elucidate their specific roles in biological systems. The compound's mechanism involves binding to the active site of the serine proteases, thereby preventing substrate access and subsequent catalysis.

Enzyme Inhibition

Research indicates that TFB-HCl exhibits potent inhibitory activity against several serine proteases. For instance:

- Trypsin : TFB-HCl has been shown to effectively inhibit trypsin activity, which is critical for protein digestion.

- Thrombin : It also demonstrates inhibitory effects on thrombin, a key enzyme in the coagulation cascade.

The inhibition profiles suggest that TFB-HCl may be valuable in developing anticoagulant therapies with reduced bleeding risks compared to traditional anticoagulants .

Anti-inflammatory and Anticancer Properties

Beyond enzyme inhibition, TFB-HCl is being investigated for potential anti-inflammatory and anticancer properties. Its ability to modulate pathways involved in inflammation and cell proliferation positions it as a candidate for therapeutic applications in diseases characterized by excessive inflammation or uncontrolled cell growth.

Case Studies

Several studies have highlighted the biological efficacy of TFB-HCl:

- Inhibition of FXIa : A study demonstrated that TFB-HCl could selectively inhibit factor XIa (FXIa), which plays a role in thrombosis without significantly increasing bleeding risk. This suggests its potential use in antithrombotic therapies .

- Cell Viability Assays : In vitro studies using cancer cell lines showed that TFB-HCl reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent.

Comparative Analysis with Related Compounds

The biological activity of TFB-HCl can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 4-(Trifluoromethyl)benzamidine | Trifluoromethyl group | Stronger electron-withdrawing effect |

| 4-Methoxybenzamidine | Methoxy group | Less hydrophobic compared to trifluoromethoxy |

| Benzamidine | Basic benzamidine structure | Lacks electron-withdrawing groups |

The presence of the trifluoromethoxy group in TFB-HCl enhances its interactions with biological targets compared to its analogs, contributing to its unique pharmacological profile.

Propriétés

IUPAC Name |

4-(trifluoromethoxy)benzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13;/h1-4H,(H3,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLOKJSAFAEHRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OC(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.